Benzoyl-r-valine is a derivative of the amino acid valine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the valine structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The benzoyl group, which has the formula , contributes to the compound's reactivity and biological properties, making it a subject of interest in various scientific studies.
Benzoyl-r-valine can be synthesized from commercially available L-valine through various chemical reactions that incorporate the benzoyl functional group. It falls under the classification of N-benzoyl amino acids, which are important in organic chemistry for their utility in synthesizing more complex molecules. These compounds are often utilized in pharmaceutical development due to their biological activity.
The synthesis of benzoyl-r-valine typically involves acylation reactions where L-valine is reacted with benzoyl chloride or other benzoyl derivatives. A common method includes:
The molecular structure of benzoyl-r-valine consists of a central carbon atom bonded to an amino group, a carboxyl group, and a side chain that includes the benzoyl moiety. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure of synthesized compounds .
Benzoyl-r-valine can participate in various chemical reactions typical for amino acids, including:
These reactions are facilitated by the functional groups present in benzoyl-r-valine, allowing it to be a versatile building block in organic synthesis .
Benzoyl-r-valine exhibits several notable physical and chemical properties:
Additional analyses such as mass spectrometry confirm its molecular weight and structural integrity .
Benzoyl-r-valine is utilized in various scientific fields:
Benzoyl-L-valine has emerged as a critical structural motif in advanced bioconjugation strategies, particularly for antibody-drug conjugates (ADCs). The maleimide-thiol chemistry employed in FDA-approved ADCs like brentuximab vedotin utilizes valine-citrulline (Val-Cit) dipeptide linkers, enabling precise drug release through protease cleavage in target cells [1]. Beyond dipeptide linkers, solid-phase methodologies enable site-specific benzoyl-valine incorporation. Using Rink amide 4-methylbenzhydrylamine (MBHA) resin, researchers have developed sequential acylation protocols for constructing complex peptidomimetic architectures like phenyl-piperazine-triazine cores, achieving >85% purity in final products [4].
A significant advancement involves cleavable linker systems that respond to tumor microenvironment cues. For instance, enfortumab vedotin incorporates a protease-sensitive mc-valine-citrulline (mc-vc) linker conjugated to monomethyl auristatin E (MMAE), demonstrating enhanced tumor selectivity and payload release kinetics. Similarly, acid-labile hydrazone linkers in sacituzumab govitecan exploit the acidic tumor milieu for drug liberation [1]. For peptide-oligonucleotide conjugates (POCs), click chemistry approaches such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) allow covalent attachment of benzoyl-valine-containing cell-penetrating peptides to oligonucleotides, markedly improving cellular uptake of antisense agents [8].
Table 1: Conjugation Techniques Utilizing Benzoyl-Valine Motifs
Conjugation Strategy | Linker/Scaffold Type | Application | Key Advantage |
---|---|---|---|
Maleimide-Thiol Chemistry | Val-Cit-PABC | ADC (e.g., Brentuximab vedotin) | Protease-specific payload release |
Solid-Phase Synthesis | Phenyl-piperazine-triazine | Peptidomimetic libraries | High purity (>85%) and modularity |
Click Chemistry | Triazole linkage | Peptide-oligonucleotide conjugates | Enhanced cellular uptake efficiency |
Acid-Labile Linkers | Hydrazone | ADC (e.g., Sacituzumab govitecan) | pH-responsive drug release |
The stereoselective synthesis of benzoyl-valine derivatives leverages organocatalytic methodologies to control chiral center formation. Imidazole-derived catalysts enable asymmetric hydrosilylation of β-enamino esters, achieving enantiomeric excesses (ee) up to 90% for β-amino acid precursors critical for benzoyl-valine derivatization. Key to success is the use of trichlorosilane as a reducing agent paired with Brønsted acid additives (e.g., salicylic acid), which suppress side reactions and enhance stereocontrol [3].
Quasiracemic crystallization represents a complementary strategy for chiral resolution. By co-crystallizing N-(4-trifluoromethylbenzoyl)-D-valine with N-(4-substituted-benzoyl)-L-valine quasienantiomers (where substituents range from H to t-Bu), researchers achieve isomorphic crystals with near-perfect stereocomplementarity. The CF₃ group’s size (∼1.4 Å) and electronegativity prove optimal for lattice stabilization via hydrogen-bonded networks, enabling efficient deracemization [6]. Computational analysis reveals that molecular shape descriptors, particularly steric volume and planarity, govern the crystallization efficiency, with linear alkyl substituents (e.g., n-hexyl) favoring high ee values over branched chains [6].
Table 2: Asymmetric Synthesis Methods for Benzoyl-Valine Derivatives
Method | Catalyst/System | ee (%) | Key Parameter |
---|---|---|---|
Hydrosilylation | Imidazole trichlorosilane | 90 | Brønsted acid additive |
Quasiracemic Resolution | CF₃/H-t-Bu quasienantiomers | >95 | Steric volume < 2.0 Å |
Organocatalytic Amination | Pyridine-Oxide | 83 | Solvent polarity control |
Solid-phase peptide synthesis (SPPS) enables efficient integration of benzoyl-L-valine into protein secondary structure mimetics. Using Fmoc-protected benzoyl-valine building blocks anchored to Rink amide MBHA resin, researchers construct α-helix mimetics via iterative coupling-cyclization sequences. For example, teroxazole-based scaffolds are synthesized by coupling orthogonally protected β-hydroxy-α-amino acids, followed by Dess-Martin periodinane oxidation and Robinson-Gabriel cyclodehydration to form 1,3-oxazole rings. This yields teroxazole trimers mimicking i, i+4, i+7 helical residue spacing with 19–24% overall yield [4].
Benzoyl-valine’s isopropyl side chain enhances hydrophobic interactions in peptidomimetic target binding. Incorporation into pyrrolopyrimidine scaffolds involves reacting dipeptoids with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, yielding libraries of 900 compounds with 26–40% yields and >80% purity. These constructs disrupt protein-protein interactions (PPIs) in oncology targets [4]. Furthermore, non-proteinogenic amino acid (NPAA) substitutions stabilize peptidomimetics against proteolysis. Replacing L-valine with D-enantiomers or N-alkylated variants in benzoyl-valine-containing sequences reduces enzymatic degradation, extending plasma half-life 3-fold compared to all-natural sequences [5] [7].
Table 3: Benzoyl-Valine in Peptidomimetic Scaffolds
Scaffold Type | Synthetic Approach | Biological Target | Yield/Purity |
---|---|---|---|
Teroxazole | Oxidative cyclodehydration | α-Helix-mediated PPIs | 19–24%, >90% pure |
Pyrrolopyrimidine | Dipeptoid-pyrimidine cyclization | Oncogenic transcription factors | 26–40%, 83% pure |
Triazole | CuAAC/RuAAC click chemistry | Protein surface pockets | 43–99% yield |
Friedel-Crafts acylation catalyzed by Lewis acids enables direct benzoylation of sterically hindered valine analogues. Using AlCl₃ (0.2–0.5 equiv) in dichloromethane, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride reacts with N-methyl-D-valine to yield N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-N-methyl-D-valine with 95% efficiency. The bromophenyl group’s electron-withdrawing nature enhances electrophilic reactivity while providing a handle for further derivatization [9].
Transition metal-mediated coordination facilitates enantioselective benzoylation of non-proteinogenic valines. Cadmium(II) complexes with N-(4-carboxy)benzoyl-L-valine (l-H₂cbaval) and auxiliary ligands (2,2′-bipyridine) form chiral helical structures that function as fluorescent sensors. These assemblies detect tyrosine enantiomers via distinct fluorescence quenching responses (ΔI = 15.2 for L-Tyr vs. 3.8 for D-Tyr) and Fe³⁺ ions with a detection limit of 0.8 μM [10]. For diaryl sulfone conjugates, palladium-catalyzed Suzuki coupling introduces aromatic boronic acids to brominated benzoyl-valine derivatives, enabling diversification into antimicrobial agents active against Enterococcus faecium (MIC = 8 μg/mL) [9].
Table 4: Catalytic Benzoylation Methods for Valine Analogues
Catalyst | Valine Analogue | Product Class | Yield/Selectivity |
---|---|---|---|
AlCl₃ | N-Methyl-D-valine | Diaryl sulfone conjugates | 95% yield |
Cd(II)/2,2′-bipy | N-(4-carboxy)benzoyl-L-valine | Chiral coordination polymers | Not specified |
Pd(PPh₃)₄ | 4-Bromo-benzoyl-valine | Biaryl peptidomimetics | 85–92% yield |
Concluding Remarks
Benzoyl-L-valine’s versatility in synthetic chemistry stems from its modular reactivity (acylating potential), stereochemical robustness, and compatibility with diverse catalytic systems. Future developments will likely exploit its quasiracemic crystallization behavior for chiral separations and its peptidomimetic integration for next-generation PPI modulators. The compound’s role in ADC linkers and peptide-oligonucleotide conjugates underscores its growing therapeutic relevance.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9